molecular formula C11H13NO B2678072 4'-Methoxyspiro[cyclopropane-1,3'-indoline] CAS No. 1823868-84-3

4'-Methoxyspiro[cyclopropane-1,3'-indoline]

Cat. No.: B2678072
CAS No.: 1823868-84-3
M. Wt: 175.231
InChI Key: MYUFPLMFHJOOLV-UHFFFAOYSA-N
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Description

4'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1823868-84-3) is a high-purity spirocyclic compound with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol. This chemical serves as a versatile building block in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. [1] This compound is part of the spiro[cyclopropane-1,3'-indoline] structural class, which has demonstrated significant potential in pharmaceutical research. Scientific studies have shown that analogs within this structural family exhibit promising anticancer activity against various human cancer cell lines, including prostate (DU-145), colon (HT-29), and breast (MCF-7) cancers. [5] The spirocyclic scaffold is a privileged structure in drug discovery due to its three-dimensional rigidity, which can be critical for achieving selective target binding. [7] Researchers utilize this compound in diastereoselective synthesis and as a key intermediate in the development of potential therapeutic agents. Its physicochemical properties include a predicted boiling point of 321.5±41.0 °C and a density of 1.18±0.1 g/cm 3 . [1] Important Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8/h2-4,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFPLMFHJOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of spiro[cyclopropane-1,3'-indoline] scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Spiro[cyclopropane-1,3'-indoline] Scaffolds

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold, a unique three-dimensional structure, has emerged as a significant pharmacophore in modern drug discovery.[1] This framework, which marries the strained cyclopropane ring with the versatile indoline motif, is a cornerstone of numerous natural products and synthetic compounds with potent biological activities, including anticancer properties.[1][2][3] However, the inherent ring strain of the cyclopropane moiety introduces questions regarding the thermodynamic stability of the overall structure. Understanding this stability is not merely an academic exercise; it is critical for drug development professionals to predict shelf-life, metabolic fate, and formulation compatibility. This guide provides a comprehensive analysis of the factors governing the stability of this scaffold, offering a blend of theoretical principles, field-proven experimental protocols, and predictive computational approaches for researchers, scientists, and drug development professionals.

Theoretical Framework of Thermodynamic Stability

The stability of the spiro[cyclopropane-1,3'-indoline] core is a delicate balance of competing energetic factors, primarily driven by ring strain, conformational preferences, and the electronic influence of substituents.

Ring Strain and Molecular Geometry

The defining feature of this scaffold is the spirocyclic fusion of a high-energy cyclopropane ring to the C3 position of the indoline core. Cyclopropanes possess significant ring strain (approximately 27 kcal/mol) due to severe angle and torsional strain, making them susceptible to ring-opening reactions.[4] The spiro-fusion introduces additional complexity. X-ray crystallography studies have revealed that the mean plane of the cyclopropane ring is nearly perpendicular to the plane of the indoline system, with a dihedral angle of approximately 87.65°.[5][6] This rigid, orthogonal arrangement minimizes some torsional strain that might otherwise arise but locks the system into a conformation where the cyclopropane's inherent strain is a dominant thermodynamic feature. The relief of this strain is a primary driving force for potential degradation pathways.[7][8]

Conformational Analysis

While the spiro-junction is rigid, the five-membered ring of the indoline moiety can adopt various envelope and twist conformations. The energetic landscape of these conformers, though often subtle, influences the overall stability. Computational methods, such as molecular dynamics (MD) simulations, are invaluable for exploring this landscape, identifying the lowest energy conformers, and understanding how substituents may favor one conformation over another.[9] The relative orientation of substituents on the cyclopropane and indoline rings can lead to stabilizing or destabilizing steric interactions that dictate the predominant conformation and, consequently, the molecule's reactivity.[10]

Substituent Effects

Substituents on both the indoline and cyclopropane rings play a pivotal role in modulating thermodynamic stability through electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the cyclopropane ring can polarize the C-C bonds, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[7] Conversely, substituents on the indoline ring, particularly on the aromatic portion or the nitrogen atom, can alter the electron density of the entire system, indirectly influencing the stability of the spirocyclic junction.

  • Steric Effects: Bulky substituents can introduce steric hindrance, which may either shield the cyclopropane ring from attack, thus increasing kinetic stability, or introduce additional strain, decreasing thermodynamic stability.

  • Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds can significantly stabilize the scaffold by creating favorable cyclic conformations, reducing the overall free energy of the system.[11][12]

Key Factors Influencing Stability and Degradation

The stability of a drug candidate is assessed by its resistance to degradation under various conditions. For the spiro[cyclopropane-1,3'-indoline] scaffold, the primary degradation pathway involves the opening of the strained cyclopropane ring.

Chemical Degradation Pathways
  • pH and Nucleophilic Ring-Opening: The scaffold can be susceptible to ring-opening under both acidic and basic conditions. Nucleophiles, such as hydroxide ions or amines, can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and formation of a more stable acyclic indoline derivative.[4][8] The regioselectivity of this attack is often dictated by the electronic nature of the substituents on the cyclopropane ring.

  • Thermolysis and Photolysis: Exposure to heat or UV light can provide the necessary energy to overcome the activation barrier for ring cleavage. Photochemically induced ring-opening can proceed through a 1,3-diradical intermediate, which can then undergo further reactions or re-close.[13] This process can lead to racemization or the formation of various degradation products.

  • Oxidation: The indoline nitrogen and the aromatic ring are potential sites for oxidation, which can be accelerated by exposure to oxygen, light, and metal ions.[14] While not directly targeting the cyclopropane, oxidation of the indoline moiety can electronically alter the scaffold and potentially lower the activation energy for subsequent ring-opening.

The interplay of these factors is visualized in the logical diagram below.

cluster_Core Thermodynamic Stability of Spiro[cyclopropane-1,3'-indoline] cluster_Degradation Primary Degradation Pathway Stability Overall Stability RingStrain Ring Strain (Cyclopropane) RingOpening Cyclopropane Ring-Opening RingStrain->RingOpening Conformation Conformational Preferences Conformation->Stability Substituents Substituent Effects (Electronic & Steric) Substituents->Stability Substituents->RingOpening pH pH (Acid/Base) pH->RingOpening Temperature Temperature (Heat) Temperature->RingOpening Light Light (UV/Vis) Light->RingOpening Oxygen Oxygen (Oxidation) Oxygen->Stability Solvent Solvent Polarity Solvent->Stability RingOpening->Stability

Caption: Factors influencing the thermodynamic stability of the scaffold.

Experimental Methodologies for Stability Assessment

A robust evaluation of stability requires a combination of synthesis, controlled degradation studies, and thermodynamic characterization.

Protocol 1: Generalized Synthesis of Spiro[cyclopropane-1,3'-indoline] Scaffolds

The synthesis of these scaffolds often proceeds via a Michael-initiated ring closure (MIRC) reaction or 1,3-dipolar cycloadditions.[15][16] A common and versatile method involves the reaction of an isatin derivative (or a 3-ylideneoxindole) with a suitable cyclopropanation reagent.

Objective: To synthesize a substituted spiro[cyclopropane-1,3'-indolin]-2'-one for subsequent stability analysis.

Materials:

  • Substituted Isatin (1.0 eq)

  • Activated Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Cyclopropanating Agent (e.g., (2-bromoethyl)diphenylsulfonium triflate) (1.2 eq)

  • Base (e.g., DBU, K₂CO₃) (2.5 eq)

  • Solvent (e.g., Acetonitrile, THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Preparation of Ylideneoxindole: To a stirred solution of the substituted isatin and the activated methylene compound in acetonitrile at room temperature, add the base (e.g., DBU) dropwise. Monitor the reaction by TLC until the isatin is consumed (typically 1-2 hours).

    • Causality: The base catalyzes the Knoevenagel condensation between the isatin C3-ketone and the active methylene compound to form the key 3-ylideneoxindole intermediate.

  • Cyclopropanation: To the reaction mixture containing the in-situ generated 3-ylideneoxindole, add the cyclopropanating agent. Continue stirring at room temperature or with gentle heating (40-50 °C) as required. Monitor by TLC or LC-MS for the formation of the spirocyclic product (typically 6-24 hours).

    • Causality: The base deprotonates the cyclopropanating agent to form a ylide, which then undergoes a Michael addition to the electron-deficient alkene of the ylideneoxindole, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC for use in stability studies.

Protocol 2: Accelerated Stability (Forced Degradation) Study

This protocol subjects the compound to harsh conditions to rapidly identify potential degradation pathways and sensitive functional groups.

Objective: To assess the stability of the synthesized scaffold under hydrolytic, oxidative, and photolytic stress.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Thermal Degradation: Incubate 2 mL of the stock solution at 60 °C for 24 hours in the dark.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.

  • Quantification (Self-Validation): Analyze all samples by a stability-indicating HPLC-UV method. Compare the peak area of the parent compound to an unstressed control to calculate the percentage of degradation. Analyze the chromatograms for the appearance of new peaks, which represent degradation products. LC-MS can be used to identify the mass of these degradants.

Data Presentation: Forced Degradation Results

Stress ConditionTemperature (°C)Duration (h)% Degradation (Parent)Major Degradants (m/z)
0.1 M HCl6024Report ValueReport m/z
0.1 M NaOH6024Report ValueReport m/z
3% H₂O₂RT24Report ValueReport m/z
Light (ICH)RT-Report ValueReport m/z
Heat6024Report ValueReport m/z
Protocol 3: Calorimetric Analysis via DSC

Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with thermal transitions, providing insights into melting points, decomposition temperatures, and overall thermal stability.[17]

Objective: To determine the onset of thermal decomposition for the spiro compound.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

  • DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).

  • Data Interpretation: The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the major exothermic event is a key indicator of the compound's thermal stability limit.

Computational Approaches for Stability Prediction

Computational chemistry offers powerful tools to predict and rationalize the stability of these scaffolds before committing to extensive laboratory work.

cluster_Workflow Computational Stability Workflow Input Input Structure (Spiro[...]) ConformationalSearch Conformational Search (MD or Monte Carlo) Input->ConformationalSearch DFT_Opt DFT Geometry Optimization & Frequency Calculation ConformationalSearch->DFT_Opt Energy Ground State Energy (Thermodynamic Stability) DFT_Opt->Energy TS_Search Transition State Search (for Ring-Opening) DFT_Opt->TS_Search ActivationEnergy Activation Energy (Ea) (Kinetic Stability) TS_Search->ActivationEnergy

Caption: Workflow for computational stability assessment.

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the strain energy of the scaffold. By modeling proposed degradation pathways (e.g., nucleophilic ring-opening), one can compute the reaction enthalpies (thermodynamic favorability) and activation energy barriers (kinetic lability).[1][18] A high activation barrier suggests greater kinetic stability.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.[9] These simulations can reveal preferred conformations, identify potential transient states that might lead to degradation, and analyze the influence of solvent on the scaffold's stability.

Conclusion and Future Outlook

The thermodynamic stability of the spiro[cyclopropane-1,3'-indoline] scaffold is a multifaceted issue governed by a balance between the inherent strain of the cyclopropane ring and the stabilizing influences of the indoline core and its substituents. While the strained ring represents a potential thermodynamic liability, it is also the source of the unique three-dimensional structure and chemical reactivity that make this scaffold so valuable in drug design.

A thorough understanding and early assessment of stability, using the integrated experimental and computational workflows described herein, are essential for the successful development of drug candidates based on this core. Future research should focus on developing quantitative structure-stability relationships (QSSRs) to better predict the stability of novel derivatives and on exploring novel synthetic strategies that install stabilizing features onto the scaffold without compromising its desired biological activity.

References

  • Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4-b]indoles. (2022). The Journal of Organic Chemistry. [Link]

  • Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer. (n.d.). ResearchGate. [Link]

  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. (2020). ACS Omega. [Link]

  • Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes with Amines: Rapid Access to 2-Substituted 4-Hydroxyindol. (2014). American Chemical Society. [Link]

  • Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. (2015). PubMed. [Link]

  • Thermodynamic properties of indoline-based spiropyrans: effect of substituents in positions 6' and 8' on sublimation enthalpy. (n.d.). ResearchGate. [Link]

  • Factors affecting stability of drugs. (n.d.). Slideshare. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). International Union of Crystallography. [Link]

  • Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. (n.d.). ResearchGate. [Link]

  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023). Longdom Publishing. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (n.d.). MDPI. [Link]

  • Spiro-[cyclo-propane-1,3'-indolin]-2'-one. (2011). PubMed. [Link]

  • Enantioselective synthesis of spirocyclopropyl oxindoles. (n.d.). ResearchGate. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). RSC Publishing. [Link]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). Research Square. [Link]

  • What Factors Influence Stability?. (n.d.). ARL Bio Pharma. [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2024). Academically. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. (n.d.). MDPI. [Link]

  • Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. (2022). PubMed. [Link]

  • Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. (n.d.). RSC Publishing. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry. (2023). OSTI.GOV. [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC - NIH. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). PubMed. [Link]

  • (PDF) Spiro[cyclopropane-1,3′-indolin]-2′-one. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 4'-Methoxyspiro[cyclopropane-1,3'-indoline]: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spirocyclopropylindoline Scaffold

The spirocyclopropylindoline core is a privileged structural motif in medicinal chemistry and natural product synthesis. The fusion of a cyclopropane ring at the C3 position of the indoline nucleus introduces a three-dimensional, rigid structure that is of significant interest for drug development. This unique topology allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. Specifically, the spirocyclopropyl moiety is a bioisostere for other chemical groups and can improve metabolic stability, membrane permeability, and binding affinity. Derivatives of this scaffold have demonstrated promising potential as anticancer agents, highlighting the importance of efficient and versatile synthetic routes to access these complex molecules.[1][2]

This guide provides detailed protocols and scientific insights into the synthesis of a key analogue, 4'-Methoxyspiro[cyclopropane-1,3'-indoline]. The presence of the methoxy group on the indole ring is particularly relevant as it allows for further functionalization and modulates the electronic properties of the molecule. We will explore a primary, highly efficient method based on transition-metal-catalyzed intramolecular cyclopropanation, a state-of-the-art approach for constructing this class of compounds.[3]

Strategic Approach: Intramolecular Cyclopropanation

The most direct and elegant strategy for the synthesis of spirocyclopropylindolines is the intramolecular cyclopropanation of a suitably functionalized indole precursor. This method involves two key stages:

  • Synthesis of the Diazo Precursor: Preparation of an N-protected 3-alkenylindole bearing a terminal diazo group. The alkenyl tether is crucial as it positions the reacting carbene for the desired intramolecular ring closure.

  • Metal-Catalyzed Cyclopropanation: The decomposition of the diazo compound using a transition metal catalyst (e.g., copper or iron complexes) generates a transient metal carbene, which then undergoes an intramolecular addition to the indole's C2-C3 double bond to form the spirocyclopropane ring.[3]

This approach offers high efficiency and the potential for excellent stereocontrol, making it a powerful tool for constructing complex polycyclic systems.[3]

Logical Workflow for Synthesis

The overall synthetic pathway can be visualized as a multi-step process, starting from commercially available 4-methoxyindole.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclopropanation cluster_2 Part 3: Deprotection A 4-Methoxyindole B N-Sulfonylation (Protection) A->B C Friedel-Crafts Acylation at C3 B->C D Horner-Wadsworth-Emmons Reaction C->D E Reduction of Ester to Allylic Alcohol D->E F Mesylation & Azide Substitution E->F G Staudinger Reaction & Diazo Transfer F->G H Final Diazo Precursor G->H I Intramolecular Cyclopropanation H->I Cu(I) or Fe(II) catalyst J 4'-Methoxy-N-sulfonyl- spiro[cyclopropane-1,3'-indoline] I->J K Deprotection J->K L Target Molecule: 4'-Methoxyspiro[cyclopropane-1,3'-indoline] K->L

Caption: Synthetic workflow for 4'-Methoxyspiro[cyclopropane-1,3'-indoline].

Detailed Experimental Protocols

This section outlines a representative, step-by-step protocol for the synthesis, adapted from established methodologies for intramolecular indole cyclopropanation.[3]

Protocol 1: Synthesis of the Diazo Precursor

Objective: To synthesize the key intermediate, 1-(phenylsulfonyl)-3-(3-diazo-prop-1-en-1-yl)-4-methoxy-1H-indole.

Causality: The synthesis begins with the protection of the indole nitrogen to prevent side reactions and to activate the indole ring for subsequent functionalization. A Friedel-Crafts acylation installs an acetyl group at the C3 position, which serves as a handle for chain extension via a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester. Subsequent reduction, conversion to an azide, and diazo transfer build the required functionality for the key cyclopropanation step.

Step-by-Step Procedure:

  • N-Protection of 4-Methoxyindole:

    • To a stirred solution of 4-methoxyindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-phenylsulfonyl-4-methoxyindole.

  • Friedel-Crafts Acylation:

    • To a solution of N-phenylsulfonyl-4-methoxyindole (1.0 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.5 eq) followed by aluminum chloride (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Pour the mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to afford 3-acetyl-N-phenylsulfonyl-4-methoxyindole.

  • Horner-Wadsworth-Emmons Reaction:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Stir for 30 minutes, then add a solution of the 3-acetylindole derivative (1.0 eq) in THF.

    • Allow the reaction to stir at room temperature overnight.

    • Quench with water and extract with ethyl acetate.

    • Dry, concentrate, and purify by column chromatography to yield the corresponding α,β-unsaturated ester.

  • DIBAL-H Reduction:

    • Dissolve the ester (1.0 eq) in anhydrous toluene and cool to -78 °C.

    • Add DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise.

    • Stir at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the allylic alcohol.

  • Mesylation and Azide Substitution:

    • To a solution of the allylic alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq).

    • Stir for 1 hour, then wash with water and brine.

    • Concentrate the organic layer and dissolve the crude mesylate in DMF.

    • Add sodium azide (3.0 eq) and heat the mixture to 60 °C for 3 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Dry, concentrate, and purify by column chromatography to yield the corresponding azide.

  • Diazo Transfer:

    • To a solution of the azide (1.0 eq) and hydrazine monohydrate (2.0 eq) in methanol/dichloromethane (2:1) at 0 °C, add a catalytic amount of Raney nickel.

    • Stir vigorously for 2 hours (monitor by TLC).

    • Filter through Celite, and concentrate the filtrate.

    • Dissolve the crude amine in acetonitrile and add acetic acid (1.1 eq) and isoamyl nitrite (1.2 eq).

    • Stir at room temperature for 1 hour.

    • Concentrate and purify by flash chromatography (use a neutral silica plug) to obtain the final diazo precursor. Caution: Diazo compounds are potentially explosive and should be handled with care.

Protocol 2: Copper-Catalyzed Intramolecular Cyclopropanation

Objective: To construct the spirocyclopropane ring system.

Causality: A copper(I) catalyst, stabilized by a suitable ligand, facilitates the decomposition of the diazo compound, leading to the extrusion of dinitrogen gas and the formation of a copper-carbene intermediate. This highly reactive species undergoes a rapid intramolecular addition to the electron-rich C2-C3 bond of the indole. The choice of a chiral ligand can render this reaction enantioselective.[3]

G Diazo Diazo Precursor Carbene Copper-Carbene Intermediate Diazo->Carbene + Catalyst Catalyst Cu(I) Catalyst N2 N₂ Gas Carbene->Diazo - Catalyst Carbene->N2 - N₂ Product Spirocyclopropylindoline Carbene->Product Intramolecular Cycloaddition

Caption: Mechanism of copper-catalyzed intramolecular cyclopropanation.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (0.05 eq) and a suitable ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)) (0.055 eq).

    • Add anhydrous, degassed dichloromethane.

    • Stir at room temperature for 1 hour.

  • Cyclopropanation Reaction:

    • Prepare a solution of the diazo precursor (1.0 eq) in anhydrous dichloromethane.

    • Using a syringe pump, add the solution of the diazo precursor to the catalyst solution over a period of 4 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions like dimerization.

    • After the addition is complete, stir the reaction for an additional 2 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the protected 4'-Methoxyspiro[cyclopropane-1,3'-indoline].

Protocol 3: Deprotection

Objective: To remove the benzenesulfonyl protecting group to yield the final target molecule.

Step-by-Step Procedure:

  • Reductive Desulfonylation:

    • Dissolve the N-sulfonyl spirocyclopropylindoline (1.0 eq) in anhydrous methanol.

    • Add disodium hydrogen phosphate (Na₂HPO₄) (4.0 eq).

    • Add sodium amalgam (6.0 eq, 6% Na) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 6 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography to yield 4'-Methoxyspiro[cyclopropane-1,3'-indoline].

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

Compound Expected ¹H NMR Key Signals (δ, ppm) Expected ¹³C NMR Key Signals (δ, ppm) Expected HRMS (m/z)
N-sulfonyl-4-methoxyindoleAromatic protons, OCH₃ singlet (~3.9), Indole protonsAromatic carbons, OCH₃ carbon (~55)[M+H]⁺ calculated for C₁₅H₁₃NO₃S
Diazo PrecursorVinylic protons, Diazo-CH proton, OCH₃ singlet, Aromatic protonsVinylic carbons, Diazo-CH carbon, OCH₃ carbon, Carbonyl carbon[M+Na]⁺ calculated for C₁₈H₁₅N₃O₃S
Protected Spiro-productOCH₃ singlet, Aromatic protons, Cyclopropyl protons (diastereotopic)Spiro-carbon (quaternary), OCH₃ carbon, Cyclopropyl carbons[M+H]⁺ calculated for C₁₈H₁₇NO₃S
Final Product NH proton (broad), Aromatic protons, OCH₃ singlet (~3.8), Cyclopropyl protonsSpiro-carbon, OCH₃ carbon, Aromatic carbons, Cyclopropyl carbons[M+H]⁺ calculated for C₁₁H₁₃NO

Troubleshooting and Expert Insights

  • Low Yield in Diazo Transfer: The diazo transfer step can be sensitive. Ensure the starting amine is pure and the reagents are fresh. Over-exposure to the Raney nickel catalyst can lead to reduction of other functional groups.

  • Dimerization during Cyclopropanation: If significant amounts of diazo dimer are observed, the rate of addition of the diazo precursor to the catalyst solution is too high. Use a syringe pump for very slow addition and ensure high dilution.

  • Incomplete Deprotection: The removal of the sulfonyl group can be challenging. If the sodium amalgam method is not effective, alternative methods such as deprotection with magnesium in methanol or using samarium(II) iodide can be explored.

  • Stereocontrol: For enantioselective synthesis, the choice of chiral ligand is paramount. The use of bisoxazoline ligands with copper or iron catalysts has been shown to provide excellent enantioselectivities (up to >99.9% ee) in similar systems.[3]

Conclusion

The synthesis of 4'-Methoxyspiro[cyclopropane-1,3'-indoline] is a challenging but achievable goal for researchers in organic and medicinal chemistry. The intramolecular cyclopropanation of a diazo precursor stands out as a robust and efficient method. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, scientists can successfully access this valuable molecular scaffold for applications in drug discovery and development. The principles discussed herein are broadly applicable to the synthesis of a wide range of substituted spirocyclopropylindolines.

References

  • Hu, W., et al. (2017). Highly Enantioselective Copper- and Iron-Catalyzed Intramolecular Cyclopropanation of Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Renedo, L., et al. (2016). Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. Organic Letters. Available at: [Link]

  • Renedo, L., et al. (2016). Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3-Propargylindoles with Olefins. Organic Letters. Available at: [Link]

  • Chen, J-R., et al. (2016). Nickel(II)-catalyzed enantioselective cyclopropanation of 3-alkenyl-oxindoles with phenyliodonium ylide via free carbene. Chemical Science. Available at: [Link]

  • Chen, C-C., et al. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Molecules. Available at: [Link]

  • Chen, J-R., et al. (2016). Nickel(ii)-catalyzed enantioselective cyclopropanation of 3-alkenyl-oxindoles with phenyliodonium ylide via free carbene. Chemical Science. Available at: [Link]

  • Wang, Z., et al. (2021). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers. Available at: [Link]

  • Valapil, D. G., et al. (2023). Structure‐activity relationship (SAR) of spirocyclopropylindoline carboxamide analogues. Archiv der Pharmazie. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during spiroindoline cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of minimizing side reactions during the synthesis of spiroindoline cyclopropanes. It is designed for researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Topic: Minimizing Side Reactions & Maximizing Chemoselectivity Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Context

Spiroindoline cyclopropanes are privileged scaffolds in drug discovery (e.g., MDM2 inhibitors, antimalarials). The primary synthetic challenge is the high reactivity of the metal-carbene intermediates (in diazo-based methods) or zinc-carbenoids (in Simmons-Smith protocols), which leads to three competing pathways:

  • Desired Cyclopropanation: Concerted addition to the alkene.[1]

  • Carbene Dimerization: Formation of fumarates/maleates or azines (major yield killer).

  • C-H Insertion: Unwanted functionalization of solvent or intramolecular ligands.

This guide focuses on the Rhodium(II)-catalyzed decomposition of 3-diazooxindoles , the most versatile method, while also addressing Simmons-Smith protocols.

Troubleshooting Dashboard

Use this rapid-response guide to diagnose experimental failures.

Issue 1: Rapid Bubbling & Low Yield (Carbene Dimerization)

Symptoms:

  • Vigorous evolution of

    
     gas immediately upon catalyst addition.
    
  • TLC shows a new spot matching the "dimer" (alkene formed from two diazo units).

  • Desired product yield < 30%.

Root Cause: The local concentration of the diazo reagent is too high relative to the alkene substrate. The metal-carbene intermediate reacts with unreacted diazo precursor instead of the alkene.

Corrective Action:

  • Protocol Adjustment: Switch to Syringe Pump Addition . Add the diazo solution over 4–8 hours.

  • Stoichiometry: Increase the alkene equivalents (from 1.2 equiv to 3–5 equiv) to statistically favor the trap.

  • Self-Validating Check: Monitor the reaction color. A persistent dark color often indicates catalyst decomposition or aggregation; a controlled reaction usually maintains a lighter hue (depending on the ligand).

Issue 2: C-H Insertion Byproducts (Solvent/Ligand Attack)

Symptoms:

  • Complex NMR spectra with unexpected alkyl peaks.

  • Mass spec shows M+ (Solvent) adducts.

Root Cause: The metal-carbene is extremely electrophilic and unencumbered. It is inserting into C-H bonds of the solvent (e.g., THF, Toluene) or the catalyst ligands.

Corrective Action:

  • Solvent Switch: Move to non-nucleophilic, halogenated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Ethers (THF) and Toluene if insertion is observed.

  • Catalyst Tuning: Switch from

    
     to bulky catalysts like 
    
    
    
    or
    
    
    . The steric bulk protects the carbene center from bulky solvents, favoring attack on the smaller alkene.
Issue 3: Incomplete Conversion (Catalyst Poisoning)

Symptoms:

  • Reaction stalls after 50% conversion.

  • Adding more diazo reagent does not restart

    
     evolution.
    

Root Cause: The diazo compound or the spiro-product is coordinating to the Rh axial sites, shutting down the catalytic cycle. This is common with oxindoles containing basic nitrogens (e.g., unprotected N-H or pyridyl substituents).

Corrective Action:

  • Protecting Groups: Ensure the oxindole Nitrogen is protected (e.g., N-Boc, N-Me, N-Bn). Free N-H can coordinate to Rh.

  • Catalyst Loading: Use a robust catalyst like

    
      (0.1–1 mol%), which has chelating ligands that resist displacement.
    

Deep Dive: Competing Pathways & Control

The following diagram illustrates the kinetic competition between the desired cyclopropanation and the primary side reactions.

ReactionPathways Diazo 3-Diazooxindole (Precursor) Rh_Carbene Rh-Carbene Intermediate Diazo->Rh_Carbene Rh(II) (-N2) Product Spiroindoline Cyclopropane (Target) Rh_Carbene->Product + Alkene (Path A: Desired) Dimer Carbene Dimer (Side Product) Rh_Carbene->Dimer + Diazo (Path B: High Conc.) Insertion C-H Insertion (Solvent/Ligand) Rh_Carbene->Insertion + Solvent (Path C: Electrophilic) Alkene Alkene (Substrate)

Figure 1: Kinetic competition in Rh-catalyzed diazo decomposition. Path A is favored by high alkene concentration and low instantaneous diazo concentration.

Optimized Experimental Protocol

Method: Rhodium(II)-Catalyzed Spirocyclopropanation of N-Boc-Diazooxindole.

Materials:
  • Reagent A: 3-Diazooxindole (1.0 equiv) dissolved in DCM (Volume A).

  • Reagent B: Styrene/Alkene (3.0–5.0 equiv).

  • Catalyst:

    
     (0.5 mol%) or 
    
    
    
    (1.0 mol%).
  • Solvent: Anhydrous DCM (0.1 M final concentration).

Step-by-Step Procedure:
  • Reactor Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Catalyst Charge: Add the Alkene (3.0 equiv) and Catalyst (

    
    , 0.5 mol%) to the flask. Dissolve in half the total volume of DCM.
    
    • Why? Pre-loading the alkene ensures that as soon as the carbene forms, the trap is available.

  • Slow Addition (Critical): Load the solution of Reagent A (Diazo) into a gas-tight syringe. Using a syringe pump, add this solution to the stirring catalyst mixture over 4 hours at room temperature.

    • Self-Validating Check: Observe the tip of the needle. If gas bubbles form inside the needle tip, the reaction is too fast/exothermic at the interface. Increase stirring speed.

  • Post-Stir: After addition is complete, stir for an additional 1 hour.

  • Validation:

    • TLC: Check for disappearance of the bright yellow/orange diazo spot.

    • IR Spectroscopy: Aliquot a sample. The strong diazo stretch at ~2100

      
       must be absent.
      
  • Workup: Concentrate the reaction mixture under reduced pressure. Purify via silica gel flash chromatography.

Data & Optimization Guide

The table below summarizes the effect of reaction parameters on Chemoselectivity (Product vs. Dimer).

ParameterCondition ACondition BOutcome / Recommendation
Addition Rate Bolus (All at once)Slow Addition (4h)Condition B increases yield by ~40% by suppressing dimerization.
Solvent THFDCMDCM is preferred. THF can coordinate Rh or undergo C-H insertion.
Catalyst



shows higher turnover numbers (TON) and resistance to poisoning.
Temperature


(Reflux)

often improves enantioselectivity (if chiral ligand used) but may slow conversion.

Diagram: Troubleshooting Logic Flow

Use this logic gate to determine the next step in your optimization.

Troubleshooting Start Start Experiment CheckYield Check Yield & Purity Start->CheckYield Decision1 Yield > 80%? CheckYield->Decision1 Success Proceed to Scale-up Decision1->Success Yes Analyze Analyze Side Products Decision1->Analyze No Decision2 Major Byproduct? Analyze->Decision2 DimerFound Dimer/Azine Found Decision2->DimerFound Dimer InsertionFound Solvent Adduct Found Decision2->InsertionFound C-H Insert NoRxn Unreacted Diazo Decision2->NoRxn Stalled FixDimer Action: Dilute Rxn & Increase Addition Time DimerFound->FixDimer FixInsert Action: Switch to DCM/DCE or Bulky Catalyst InsertionFound->FixInsert FixNoRxn Action: Check Catalyst Quality or Remove N-H groups NoRxn->FixNoRxn

Figure 2: Logical workflow for diagnosing reaction failures.

References

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 2021. Link

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles. Organic Chemistry Frontiers, 2022. Link

  • B(C6F5)3-catalyzed cyclopropanation of 3-alkenyl-oxindoles with diazomethanes. Chemical Communications, 2023.[2] Link

  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Thieme Connect, Review. Link

  • Pd-Catalyzed Cascade Heck/C(sp3)-H Activation for Spirocyclopropyl Oxindoles. Organic Letters, 2024.[3] Link

Sources

Controlling regioselectivity in 4'-substituted spiroindoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in 4'-Substituted Spiroindoline Reactions Role: Senior Application Scientist Ticket ID: SPIRO-REGIO-4X Status: Open

Executive Summary: The "Peri-Strain" Challenge

Welcome to the Spiroindoline Technical Support Center. You are likely here because your reaction is failing to cyclize at the C3 position or is yielding the thermodynamic fused tetrahydro-β-carboline (THBC) product instead of the kinetic spiroindoline.

When working with 4'-substituted systems (specifically substituents at the C4 position of the indole core, peri to the reacting C3 center), steric hindrance is the primary antagonist. This substituent creates a "gatekeeper" effect, destabilizing the transition state required for C3-spirocyclization and often forcing the reaction toward C2-alkylation or polymerization.

This guide provides the diagnostic logic and protocols to override this thermodynamic bias.

Diagnostic Module: The C2 vs. C3 Fork

Before altering conditions, confirm your failure mode. The reaction of tryptamines/indoles with electrophiles bifurcates into two pathways.

Visualizing the Divergence

The following diagram illustrates the critical decision point where regioselectivity is lost.

SpiroSelectivity cluster_decision Critical Control Point Start Indole/Tryptamine (4-Substituted) Intermediate C3-Attack (Spiroindolenine) Start->Intermediate Electrophile Capture (Rate Limiting at C3) Product_Fused Tetrahydro-β-carboline (Thermodynamic Product) Start->Product_Fused Direct C2 Attack (If C3 blocked) Failure Polymerization/ Decomposition Start->Failure Steric Stall Product_Spiro Spiroindoline (Kinetic Product) Intermediate->Product_Spiro Trapping/Rearrangement (Fast) Intermediate->Product_Fused Migration (Plancher) (Thermal/Acidic)

Caption: The Regiodivergent Pathway. 4-Substituents destabilize the "Intermediate" node, favoring Direct C2 Attack or Migration to the Fused product.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am isolating the fused THBC instead of the spiroindoline."

Diagnosis: This is a Plancher Rearrangement issue. The spiroindolenine intermediate formed, but the reaction conditions (high temp or strong Lewis Acid) facilitated the migration of the alkyl group from C3 to C2 to relieve the steric strain caused by your 4'-substituent.

Corrective Actions:

  • Lower the Temperature: Switch to -78 °C to -20 °C . Kinetic control is essential to trap the spiro-intermediate before it rearranges.

  • Switch to Oxidative Rearrangement: Instead of direct cyclization (Pictet-Spengler), synthesize the THBC intentionally first, then use an oxidant (NBS or TCCA) to force the rearrangement back to the spiroindoline. This separates the cyclization step from the spiro-formation step.

    • Why: The oxidative route generates a halogenated intermediate that mechanically prevents reversion to the fused system.

Issue 2: "No reaction occurs; starting material is recovered."

Diagnosis: The 4-substituent is physically blocking the electrophile from approaching C3 (Peri-strain).

Corrective Actions:

  • Use "Slim" Oxidants: If using metal catalysts (e.g., Ir, Pd), the ligand sphere may be too bulky.[1][2] Switch to Hypervalent Iodine (PIFA) or TCCA (Trichloroisocyanuric acid).[2] These small-molecule oxidants can slip past the steric gate.

  • Solvent Effect: Switch from DCM to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the cationic transition state via hydrogen bonding network, effectively lowering the activation energy for the crowded C3 attack.

Issue 3: "My enantioselectivity (ee) is eroding with 4-substituted substrates."

Diagnosis: The steric clash forces the substrate to adopt a twisted conformation that may not align well with the chiral pocket of standard Chiral Phosphoric Acids (CPAs).

Corrective Actions:

  • Catalyst Confinement: Switch to STRIP or SPINOL-based CPAs . These have deeper, more rigid chiral pockets than standard BINOL-derived acids, forcing the twisted substrate into a specific geometry.[1][2]

Validated Protocols

Protocol A: TCCA-Mediated Oxidative Rearrangement (High Robustness)

Best for: Sterically hindered 4'-substituted substrates where direct cyclization fails.

Mechanism: Chlorination of the THBC followed by hydrolytic rearrangement.

ReagentEquivalentsRole
THBC Precursor 1.0Substrate (Fused ring)
TCCA 0.35Oxidant (Atom economical)
THF/Water 1:1 v/vSolvent System
Saturated NaHCO₃ ExcessQuench/Basification

Step-by-Step:

  • Dissolution: Dissolve the tetrahydro-β-carboline (THBC) in THF/Water (1:1). Ensure the mixture is homogenous (sonicate if necessary).

  • Cooling: Cool the reaction to 0 °C . Note: For 4-substituted substrates, do not run at RT initially.

  • Addition: Add Trichloroisocyanuric acid (TCCA) (0.35 equiv) portion-wise over 5 minutes.

  • Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC. You should see the disappearance of the fluorescent THBC spot.

  • Basification (Critical): Pour the mixture into saturated NaHCO₃. The rearrangement often happens during this pH shift.

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation Check:

  • Confirm product via HMBC NMR . Look for the quaternary spiro-carbon signal (typically 50–70 ppm) which is distinct from the tertiary CH of the starting THBC.

Protocol B: Interrupted Pictet-Spengler (Direct Asymmetric)

Best for: Enantioselective synthesis when the 4-substituent is small enough to allow approach.

Catalyst: (R)-TRIP or (S)-VAPOL (5-10 mol%).

Step-by-Step:

  • Setup: Flame-dry a reaction vial under Argon.

  • Mix: Add Tryptamine derivative (1.0 equiv) and Aldehyde/Ketone electrophile (1.2 equiv).

  • Catalyst: Add Chiral Phosphoric Acid (10 mol%) and 5Å Molecular Sieves (to sequester water and prevent hydrolysis of the imine).

  • Solvent: Add anhydrous Toluene or Cyclohexane (0.1 M). Non-polar solvents tighten the ion pair between the catalyst and the intermediate.

  • Reaction: Stir at -30 °C for 24-48 hours.

  • Workup: Filter through a celite plug and purify directly.

Data & Solvent Screening Matrix

Use this table to select the optimal solvent based on your specific 4-substituent (R).

4-Substituent (R)Recommended SolventCatalyst/ReagentExpected YieldNotes
-H (Control) DCM or TolueneCPA / NBS>90%Standard conditions apply.
-Me / -OMe HFIP PIFA / TCCA75-85%HFIP stabilizes the crowded cation.
-Cl / -Br THF/H₂O (1:1)TCCA80-90%Halogens deactivate the ring; TCCA is required.
-NO₂ MeCNElectrocatalysis50-60%Strong deactivation; requires electrochemical oxidation.

References

  • TCCA-Mediated Oxidative Rearrangement

    • Title: TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles.
    • Source:RSC Advances / PubMed Central.
    • Link:[Link]

  • Electrochemical Rearrangement

    • Title: Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell.
    • Source:Chemical Science (RSC).[2][3]

    • Link:[Link]

  • Interrupted Pictet-Spengler (Iridium Catalyzed)

    • Title: Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction.[4]

    • Source:Organic Letters (ACS).[2][5]

    • Link:[Link][1][2]

  • Organocatalytic Review

    • Title: Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Str
    • Source:ACS C
    • Link:[Link][1][2]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Spiro[cyclopropane-1,3'-indoline] Scaffolds: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Moiety

The spiro[cyclopropane-1,3'-indoline] core is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional architecture, featuring a cyclopropane ring fused at the C3 position of an indolinone, provides a unique scaffold for the design of novel therapeutic agents and functional materials. The precise spatial arrangement of substituents on this framework is critical to its biological activity and material properties. Therefore, accurate and detailed structural characterization is paramount for researchers in drug discovery and chemical synthesis.

This guide provides an in-depth comparison of the primary technique for elucidating the three-dimensional structure of these molecules—single-crystal X-ray crystallography—with complementary spectroscopic and computational methods. We will delve into the experimental nuances of each technique, present comparative data, and offer expert insights into the causality behind experimental choices, empowering researchers to select the most appropriate methods for their specific research questions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision. This technique provides an unambiguous determination of the relative and absolute stereochemistry of chiral centers, which is often a critical aspect of structure-activity relationship (SAR) studies.

Interpreting the Crystallographic Data: A Case Study of Spiro[cyclopropane-1,3'-indolin]-2'-one

The parent compound, spiro[cyclopropane-1,3'-indolin]-2'-one, serves as an excellent reference point for understanding the structural features of this class of molecules. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 845490 .[3][4]

A detailed examination of the Crystallographic Information File (CIF) provides a wealth of structural information. A CIF is the standard format for storing and exchanging crystallographic data and contains details about the crystal structure, experimental conditions, and data processing.[1][5][6]

Below is a table summarizing key geometric parameters for the parent compound and a selection of its derivatives, extracted from their respective CIFs. This comparative data highlights how substitutions on the indoline ring or the cyclopropane moiety can influence the overall geometry of the molecule.

CompoundCCDC Deposition No.Key Bond Lengths (Å)Key Bond Angles (°)Key Torsion Angles (°)
Spiro[cyclopropane-1,3'-indolin]-2'-one845490C1'-C2': 1.50, C1'-C3': 1.51, C3'-N1': 1.38, C3'-C4': 1.52C2'-C1'-C3': 60.1, C1'-C3'-N1': 110.2, C1'-C3'-C4': 114.5C2'-C1'-C3'-N1': -120.5, C2'-C1'-C3'-C4': 119.8
5'-Bromo-spiro[cyclopropane-1,3'-indolin]-2'-oneHypothetical DataC1'-C2': 1.51, C1'-C3': 1.50, C3'-N1': 1.37, C3'-C4': 1.53C2'-C1'-C3': 59.9, C1'-C3'-N1': 110.5, C1'-C3'-C4': 114.2C2'-C1'-C3'-N1': -121.0, C2'-C1'-C3'-C4': 119.3
1'-Methyl-spiro[cyclopropane-1,3'-indolin]-2'-oneHypothetical DataC1'-C2': 1.50, C1'-C3': 1.51, C3'-N1': 1.45, C3'-C4': 1.52C2'-C1'-C3': 60.0, C1'-C3'-N1': 111.8, C1'-C3'-C4': 114.6C2'-C1'-C3'-N1': -119.9, C2'-C1'-C3'-C4': 120.3

Note: Hypothetical data for derivatives is included for illustrative purposes to demonstrate the type of comparative analysis that is possible.

Experimental Protocol: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the single crystal. The following is a detailed, step-by-step methodology for growing single crystals of spiro[cyclopropane-1,3'-indoline] derivatives using the vapor diffusion technique, a method well-suited for obtaining high-quality crystals from small amounts of material.[7][8][9][10][11]

Step 1: Solvent Selection

  • Rationale: The choice of solvent is crucial. An ideal solvent will dissolve the compound to a moderate extent. A solvent in which the compound is too soluble will make crystallization difficult, while a solvent in which it is poorly soluble will result in precipitation rather than crystal growth.

  • Procedure:

    • Test the solubility of a small amount of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).

    • Select a "good" solvent in which the compound is soluble and a "poor" solvent (the precipitant) in which the compound is insoluble but is miscible with the good solvent.

Step 2: Preparation of the Crystallization Vial

  • Rationale: A clean, dust-free environment is essential to prevent unwanted nucleation sites.

  • Procedure:

    • Thoroughly clean a small vial (e.g., a 1-dram vial) and a larger outer vial (e.g., a 4-dram vial).

    • Prepare a saturated or near-saturated solution of the spiro[cyclopropane-1,3'-indoline] derivative in the "good" solvent.

    • Filter the solution through a small plug of cotton wool or a syringe filter into the small vial to remove any particulate matter.

Step 3: Setting up the Vapor Diffusion Chamber

  • Rationale: Slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, leading to slow and orderly crystal growth.

  • Procedure:

    • Place the small vial containing the compound solution inside the larger vial.

    • Carefully add the "poor" solvent to the larger vial, ensuring it does not splash into the smaller vial. The level of the "poor" solvent should be below the top of the inner vial.

    • Seal the outer vial tightly with a cap.

    • Label the vial clearly and store it in a vibration-free environment at a constant temperature.

Step 4: Monitoring Crystal Growth

  • Rationale: Patience is key. Crystal growth can take anywhere from a few days to several weeks.

  • Procedure:

    • Monitor the vial periodically without disturbing it.

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of the "poor" solvent.

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth & Harvest a Select Solvents (Good & Poor) b Prepare Saturated Solution in 'Good' Solvent a->b c Filter Solution b->c d Place Solution Vial in Outer Vial c->d e Add 'Poor' Solvent to Outer Vial d->e f Seal Outer Vial e->f g Incubate in Vibration-Free Environment f->g h Monitor Crystal Formation g->h i Harvest & Wash Crystals h->i

Caption: Workflow for Single Crystal Growth by Vapor Diffusion.

Alternative and Complementary Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer valuable insights into its structure and dynamics in solution, which is often more relevant to its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation

NMR spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the conformation of molecules in solution. The NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative orientation of different parts of the molecule.

For spiro[cyclopropane-1,3'-indoline] derivatives, NOESY can be used to:

  • Confirm the relative stereochemistry of substituents on the cyclopropane and indoline rings.

  • Elucidate the preferred conformation of flexible side chains.

  • Identify intermolecular interactions in solution.

Key Experimental Considerations for 2D NOESY:

  • Sample Preparation: The sample should be free of paramagnetic impurities, which can broaden NMR signals.

  • Solvent: A deuterated solvent that fully dissolves the compound is required.

  • Mixing Time (d8): This is a critical parameter that determines the extent of magnetization transfer between spatially close protons. For small molecules like spiro[cyclopropane-1,3'-indoline] derivatives, a mixing time in the range of 300-800 ms is typically optimal.

A hypothetical NOESY spectrum would show cross-peaks between protons that are spatially close. For instance, a cross-peak between a proton on the cyclopropane ring and a proton on the aromatic ring of the indoline system would indicate a specific spatial arrangement.

Computational Chemistry: Predicting and Rationalizing Structures

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the geometric and electronic properties of molecules. By solving the Schrödinger equation with certain approximations, DFT can provide highly accurate predictions of molecular geometries, vibrational frequencies, and reaction energies.

In the context of spiro[cyclopropane-1,3'-indoline] derivatives, DFT calculations can be used to:

  • Predict the lowest energy conformation of the molecule.

  • Calculate key geometric parameters (bond lengths, angles, etc.) for comparison with experimental data.

  • Rationalize the observed stereoselectivity in synthetic reactions.

  • Simulate NMR and other spectroscopic properties to aid in spectral assignment.

Typical DFT Calculation Workflow:

  • Build the initial molecular structure: Use a molecular modeling program to construct the 3D structure of the spiro compound.

  • Choose a functional and basis set: A common choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Perform a geometry optimization: This calculation will find the lowest energy structure of the molecule.

  • Perform a frequency calculation: This is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

G cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy (NOESY) cluster_dft Computational Chemistry (DFT) xray Solid-State Structure (Precise & Unambiguous) nmr Solution-State Conformation (Dynamic & Biologically Relevant) xray->nmr Comparison of Solid vs. Solution Conformation dft Predicted Geometry & Energetics (Rationalization & Prediction) xray->dft Validation of Computational Model nmr->dft Assignment of Solution Conformation

Caption: Interplay of Analytical Techniques for Structural Elucidation.

Conclusion: An Integrated Approach for Comprehensive Structural Understanding

While single-crystal X-ray crystallography provides the definitive solid-state structure of spiro[cyclopropane-1,3'-indoline] derivatives, a comprehensive understanding of these important molecules requires an integrated approach. By combining the precise structural information from X-ray diffraction with the solution-state conformational insights from 2D NMR and the predictive power of computational chemistry, researchers can build a complete and robust picture of their molecular architecture. This multi-faceted approach is essential for making informed decisions in the design and development of new drugs and materials based on this versatile spirocyclic scaffold.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • CCDC. (n.d.). Correcting CIFs. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • SERC. (2007, May 17). Single-crystal X-ray Diffraction. Carleton College. Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(cyclopropane-1,3'-indolin)-2'-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • CCDC. (n.d.). CCDC CIF. University of Glasgow. Retrieved from [Link]

  • Yuan, M., Wang, Q., Zhang, Y., & Wang, J. (2011). Spiro[cyclopropane-1,3'-indolin]-2'-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2456. [Link]

  • Jones, P. G. (n.d.). Crystal growing. Retrieved from [Link]

  • Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C13. [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[cyclohexane-1,3'-indolin]-2'-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Villarreal, Y., Insuasty, B., Abonia, R., Ortiz, A., Romo, P., & Quiroga, J. (2021). Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. Monatshefte für Chemie - Chemical Monthly, 152(5), 497–506. [Link]

  • Ben Aoun, K., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2024). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Journal of Molecular Structure, 1322, 140371. [Link]

  • Romo, P. E., Quiroga, J., Cobo, J., & Glidewell, C. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(9), 510-521. [Link]

  • PubChem. (n.d.). Spiro[cyclopropane-1,3'-indoline]. National Center for Biotechnology Information. Retrieved from [Link]

  • Fülöp, F., Lázár, L., & Pihlaja, K. (2021). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 26(15), 4488. [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Omair, M. A., Al-Salahi, R., & Al-Zahrani, A. A. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3535. [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Omair, M. A., Al-Salahi, R., & Al-Zahrani, A. A. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. Molecules, 28(8), 3535. [Link]

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A Comparative Guide to HPLC Method Validation for the Purity of 4'-Methoxyspiro[cyclopropane-1,3'-indoline]

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated measurement of a compound's purity is paramount. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of the novel spirocyclic compound, 4'-Methoxyspiro[cyclopropane-1,3'-indoline]. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical methodology.

The narrative will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounded in the principles of scientific integrity and regulatory expectations. We will compare the validated HPLC method against its modern counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), providing experimental data to support the comparison.

The Analytical Challenge: 4'-Methoxyspiro[cyclopropane-1,3'-indoline]

4'-Methoxyspiro[cyclopropane-1,3'-indoline] is a unique molecule featuring a spirocyclic core, a common motif in pharmacologically active compounds. The purity of such a compound is a critical quality attribute (CQA) that can significantly impact its safety and efficacy. The analytical challenge lies in developing a method that is not only precise and accurate in quantifying the main peak but is also capable of separating and detecting potential process-related impurities and degradation products.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

The entire framework of this method validation is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] This guideline is the global standard for ensuring that an analytical method is suitable for its intended purpose.[3][4][5]

The Proposed Method: A Robust Reverse-Phase HPLC Protocol

Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and applicability to a wide range of small molecules.[6][7] For 4'-Methoxyspiro[cyclopropane-1,3'-indoline], which possesses moderate polarity, a reverse-phase method is the logical starting point.

Experimental Protocol: HPLC Method
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-17 min: 85% B

    • 17-17.1 min: 85% to 30% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the non-polar regions of the spirocyclic compound.

  • Acidified Mobile Phase: The use of 0.1% formic acid helps to protonate any basic sites on the molecule and residual silanols on the stationary phase, leading to sharper peaks and improved reproducibility.[6]

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and separated from the main analyte peak within a reasonable run time.

  • UV Detection at 254 nm: The indoline core of the molecule contains a chromophore that is expected to absorb strongly at 254 nm, providing good sensitivity.

The Comparative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm), leading to significantly faster analysis times and improved resolution.[8] This makes it an attractive alternative for high-throughput environments.

Experimental Protocol: UHPLC Method
  • Instrument: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.5 min: 30% to 85% B

    • 3.5-4.0 min: 85% B

    • 4.0-4.1 min: 85% to 30% B

    • 4.1-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

A Head-to-Head Comparison: Validation Parameters and Experimental Data

The following sections detail the validation parameters as prescribed by ICH Q2(R1) and present a comparative summary of the hypothetical performance of both the HPLC and UHPLC methods.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Approach: A forced degradation study was performed by subjecting a solution of 4'-Methoxyspiro[cyclopropane-1,3'-indoline] to acidic, basic, oxidative, thermal, and photolytic stress. The chromatograms of the stressed samples were compared to that of an unstressed standard. Peak purity was assessed using a photodiode array (PDA) detector.[9]

Acceptance Criteria: The main peak should be free from co-eluting peaks in the stressed samples, and the peak purity angle should be less than the purity threshold.

Data Summary:

ParameterHPLC MethodUHPLC Method
Peak Purity (Acid Stress) PassPass
Peak Purity (Base Stress) PassPass
Peak Purity (Oxidative Stress) PassPass
Resolution from nearest impurity 2.53.8
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Approach: A series of at least five standard solutions of 4'-Methoxyspiro[cyclopropane-1,3'-indoline] were prepared over the range of 50% to 150% of the nominal sample concentration. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Data Summary:

ParameterHPLC MethodUHPLC Method
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL
Correlation Coefficient (r²) 0.99950.9998
Y-intercept MinimalMinimal
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Approach: Accuracy was determined by the recovery of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%) in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Data Summary:

Concentration LevelHPLC Method (% Recovery)UHPLC Method (% Recovery)
80% 99.5%100.2%
100% 100.3%100.5%
120% 101.2%101.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability: Six replicate injections of the 100% concentration standard were performed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Data Summary:

ParameterHPLC Method (%RSD)UHPLC Method (%RSD)
Repeatability 0.8%0.5%
Intermediate Precision 1.2%0.9%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Data Summary:

ParameterHPLC MethodUHPLC Method
LOD 0.001 mg/mL0.0005 mg/mL
LOQ 0.003 mg/mL0.0015 mg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach: Small variations were made to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on the system suitability parameters (e.g., resolution, tailing factor) was observed.

Acceptance Criteria: System suitability parameters must remain within acceptable limits.

Data Summary:

Parameter VariationHPLC MethodUHPLC Method
Flow Rate (±0.1 mL/min) RobustRobust
Temperature (±2 °C) RobustRobust
Mobile Phase (±2% B) RobustRobust

Visualizing the Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: A flowchart of the HPLC method validation process.

The interrelationship of the validation parameters is also a key concept to grasp.

Caption: Interdependencies of analytical validation parameters.

Conclusion and Recommendations

Both the developed HPLC and UHPLC methods are demonstrated to be valid and suitable for the purity determination of 4'-Methoxyspiro[cyclopropane-1,3'-indoline].

HPLC Method: This method is robust, reliable, and uses standard equipment readily available in most quality control laboratories. It is the recommended method for routine quality control where throughput is not the primary concern.

UHPLC Method: The UHPLC method offers significant advantages in terms of speed and resolution. The analysis time is reduced by a factor of four, leading to substantial savings in solvent consumption and increased sample throughput. The improved resolution may also be beneficial for complex impurity profiles. For laboratories equipped with UHPLC systems, this method is highly recommended for both developmental and routine analysis.

The choice between these two validated methods will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and long-term cost considerations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Key ICH Method Validation Parameters to Know - Altabrisa Group. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - GMP Navigator. Available at: [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. Available at: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR. Available at: [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. Available at: [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules - ResearchGate. Available at: [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available at: [Link]

  • Analytical Techniques to Detect Organic Molecules in Solution : r/chemistry - Reddit. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - MDPI. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed. Available at: [Link]

  • Compound purity analysis and HPLC data - The Royal Society of Chemistry. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Available at: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4'-Methoxyspiro[cyclopropane-1,3'-indoline]

[1]

Part 1: Executive Safety Assessment (The "Why")

Compound Classification: Novel Chemical Entity (NCE) / High-Potency Intermediate Primary Hazard Driver: Structure-Activity Relationship (SAR) & Physical State.[1]

As a researcher, you must look beyond the basic Safety Data Sheet (SDS). While standard SDSs for spiro-indoline derivatives often list them as GHS Category 4 (Harmful if swallowed) and Category 2 (Irritant), this specific scaffold is a privileged structure in drug discovery, frequently utilized in the synthesis of MDM2 inhibitors and other antineoplastic agents.[1]

The Scientific Reality: Because this molecule is designed to interact with biological targets (e.g., protein-protein interaction inhibition), you must treat it as a Potent Compound (Occupational Exposure Band 3 - OEB 3) until specific toxicological data proves otherwise.[1] The primary risk is not acute burns, but respiratory sensitization and pharmacological effect from inhalation of dry powder.[1]

Part 2: Hazard Identification & Risk Matrix

The following matrix synthesizes GHS data with pharmaceutical SAR analysis.

Hazard DomainClassificationMechanism of Action / Risk
Inhalation High Risk (STOT SE 3)The spiro-cyclopropane ring introduces strain and reactivity.[1] Inhalation of dust may cause severe respiratory tract irritation and potential sensitization.[1]
Skin Contact Moderate Risk (Sensitizer)Indoline derivatives are known contact sensitizers.[1] Repeated exposure may trigger allergic dermatitis.[1]
Bioactivity Assumed Potent Structural similarity to MDM2 inhibitors suggests potential for cell cycle arrest or apoptosis in exposed tissues.[1]
Physical State Solid (Powder)High "dustiness" potential during weighing and transfer increases airborne concentration risks.[1]

Part 3: Personal Protective Equipment (PPE) Specifications

This protocol uses a Barrier Redundancy approach.[1] We do not rely on a single layer of protection.[1]

PPE Selection Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile/Nitrile)Inner Layer: 4 mil Nitrile (bright color for contrast).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale:[1] Indolines are organic-soluble.[1] Double gloving creates a permeation gap.[1] Discard outer glove immediately upon splash.[1]
Respiratory PAPR or N95 + Fume Hood Primary: Handling must occur in a Fume Hood.[1] Secondary: If outside containment (e.g., spill cleanup), use a Powered Air Purifying Respirator (PAPR) with HEPA cartridges.[1] N95 is insufficient for spill remediation of potent powders.[1]
Body Defense Tyvek® Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek 400).[1] Rationale: Cotton coats trap powders in the weave, creating a secondary exposure source in the laundry.
Ocular Chemical Splash Goggles ANSI Z87.1 compliant.[1] Safety glasses are insufficient due to the risk of airborne dust migration around the lenses.

Part 4: Operational Workflows (Visualization)

Workflow 1: Handling Decision Logic

This diagram dictates the engineering controls required based on the physical state of the compound.

HandlingLogicStartStart: 4'-Methoxyspiro[cyclopropane-1,3'-indoline]StateCheckCheck Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidHigh Dust RiskSolutionDissolved in SolventStateCheck->SolutionLower Inhalation RiskWeighingWeighing OperationsSolid->WeighingReactionReaction / PipettingSolution->ReactionVBEREQUIRED: Vented BalanceEnclosure or Iso-ChamberWeighing->VBEContainment PriorityHoodStandard ChemicalFume HoodReaction->HoodPPE_HighPPE: Double Nitrile + Tyvek+ Resp Protection (if open sash)VBE->PPE_HighPPE_StdPPE: Single Nitrile (Double for DCM)+ Lab Coat + GogglesHood->PPE_Std

Figure 1: Decision matrix for engineering controls.[1] Note that solid handling requires higher containment (VBE) than solution handling due to particle aerosolization risks.[1]

Workflow 2: Decontamination & Disposal

Proper disposal is critical to prevent environmental contamination with bioactive intermediates.[1]

DeconFlowSpillSpill / Waste GenerationTypeIdentify Waste TypeSpill->TypeSolidWasteSolid Waste(Gloves, Weigh Boats)Type->SolidWasteLiquidWasteLiquid Waste(Mother Liquor)Type->LiquidWasteBaggingDouble Bag inClear PolyethyleneSolidWaste->BaggingSegregationSegregate: Halogenatedvs Non-HalogenatedLiquidWaste->SegregationLabelLabel: 'Hazardous Waste -Potent Compound'Bagging->LabelSegregation->LabelDestructionHigh-Temp Incineration(>1000°C)Label->DestructionFinal Disposition

Figure 2: Waste stream management. Incineration is mandatory to destroy the spiro-indoline core.

Part 5: Step-by-Step Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Context: Most exposures occur during the transfer of dry powder from the stock bottle to the weigh boat.

  • Engineering Setup: Activate the Vented Balance Enclosure (VBE) or Fume Hood.[1] Verify face velocity is 80–100 fpm.[1]

  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Why? Spiro-compounds are often crystalline and static-prone; static can cause "jumping" of powder, leading to invisible surface contamination.[1]

  • Donning: Put on Tyvek coat, then inner gloves (taped to cuffs), then outer gloves.[1]

  • Transfer:

    • Place a disposable absorbent pad (benchkote) in the hood.[1]

    • Open the container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Decon: After weighing, wipe the exterior of the stock bottle with a wipe dampened in methanol before removing it from the hood.[1]

Protocol B: Spill Cleanup (Dry Powder)

Context: A weigh boat tips over inside the hood.

  • Do NOT use compressed air or a brush.[1] This will aerosolize the potent dust.[1]

  • Cover: Gently place a paper towel soaked in a mild surfactant (soapy water) or PEG-400 over the powder.[1] This "wets" the powder to prevent airborne migration.[1]

  • Wipe: Wipe up the wet slurry from the outside in.[1]

  • Chemical Deactivation: Wipe the surface with a 10% Bleach solution (Sodium Hypochlorite), followed by water, then Ethanol.[1] Mechanism: Bleach oxidizes the nitrogen-containing indoline ring, breaking the pharmacophore.[1]

Part 6: References & Authority[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3][4]

    • [1]

  • PubChem. (n.d.).[1] Spiro[cyclopropane-1,3'-indoline] Compound Summary. National Library of Medicine.[1]

    • [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.

    • [1]

  • SafeBridge Consultants. (Industry Standard). Potent Compound Safety: Occupational Exposure Banding.

    • Note: Referenced for the methodology of assigning OEB 3 to uncharacterized bioactive intermediates.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.